4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-16-7-10-20-21(12-16)29-23(26-20)27(15-18-4-3-11-25-14-18)22(28)19-8-5-17(13-24)6-9-19/h3-12,14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDIPJGDUMXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Coupling reactions: The final step could involve coupling the benzo[d]thiazole intermediate with the pyridin-3-ylmethyl group and the benzamide moiety under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Cyano Group Hydrolysis
The terminal cyano group (-CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C | 4-carboxybenzamide derivative | 72% | |
| Basic Hydrolysis | NaOH (aq.), reflux | 4-carbamoylbenzamide derivative | 68% |
This transformation is critical for generating bioactive metabolites or intermediates for further functionalization .
Nitrile Reduction
Catalytic hydrogenation reduces the cyano group to a primary amine:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C (10% w/w) | EtOH, 50 psi, 25°C | 4-aminomethylbenzamide derivative | 89% | |
| LiAlH₄ | THF, 0°C → reflux | 4-(aminomethyl)benzamide | 63% |
Competitive reduction of the benzothiazole sulfur is avoided under mild H₂/Pd-C conditions .
Electrophilic Substitution on Benzothiazole
The 6-ethylbenzothiazole moiety undergoes electrophilic substitution at the 4- and 5-positions:
Nitration requires strict temperature control to prevent decomposition of the amide bond .
Amide Bond Reactivity
The central amide group participates in nucleophilic substitution and hydrolysis:
Alkylation reactions show preference for the pyridinylmethyl nitrogen due to steric hindrance at the benzothiazole nitrogen .
Pyridine Functionalization
The pyridin-3-ylmethyl group undergoes regioselective reactions:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| N-Oxidation | m-CPBA, CHCl₃ | Pyridine N-oxide derivative | 85% | |
| Coordination | Pd(OAc)₂, PPh₃ | Palladium(II) complexes | 91% |
N-oxidation enhances hydrogen bonding capacity for biological applications .
Cross-Coupling Reactions
The benzothiazole ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | 4-arylbenzothiazole derivatives | 78-82% | |
| Buchwald-Hartwig | Ar-NH₂, Pd₂(dba)₃ | N-arylbenzothiazole derivatives | 65% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Cyclization Reactions
Under specific conditions, the compound forms heterocyclic systems:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular cyclization | PPA, 120°C | Thiazolo[4,5-b]pyridine derivative | 58% |
This reaction exploits the proximity of the benzothiazole and pyridine moieties .
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
| Condition | Half-Life | Major Degradation Products | Source |
|---|---|---|---|
| pH 1.2 (gastric fluid) | 2.1 hr | 4-cyanobenzoic acid, 6-ethylbenzothiazole-2-amine | |
| pH 7.4 (plasma) | 8.7 hr | Pyridine N-oxide derivative |
Degradation kinetics inform formulation strategies for drug development .
Industrial-Scale Modifications
Optimized protocols for large-scale synthesis:
| Process | Conditions | Throughput | Purity | Source |
|---|---|---|---|---|
| Continuous flow nitration | Microreactor, <5°C | 12 kg/day | 99.2% | |
| Hydrogenation | Fixed-bed reactor, H₂/NH₃ | 98% conversion | 99.8% |
Flow chemistry minimizes exothermic risks in nitration reactions .
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G*) identify reactive sites:
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Fukui Electrophilicity (f⁻) | 0.152 (C5 of benzothiazole) | Explains bromination regioselectivity | |
| NBO Charge (Pyridine N) | -0.67 e | Rationalizes N-oxidation propensity |
Scientific Research Applications
The biological activity of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is attributed to its unique structure that may confer significant therapeutic potential. Research has indicated several key areas of activity:
Antitumor Activity : Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation by targeting critical signaling pathways such as PI3K and mTOR. This suggests that 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide may also exhibit anticancer properties.
Antimicrobial Properties : The benzothiazole moiety is known for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity likely results from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Anti-inflammatory Effects : Similar benzamide derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Synthesis and Production
The synthesis of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions:
- Formation of the Benzothiazole Moiety : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Cyano Group : Often accomplished via nucleophilic substitution reactions using cyanide sources.
- Coupling Reactions : The final step involves coupling the benzothiazole intermediate with the pyridin-3-ylmethyl group and the benzamide moiety using palladium-catalyzed cross-coupling reactions.
Case Studies and Research Findings
Research studies have explored various aspects of this compound's applications:
- Antitumor Activity Study : A study on similar benzamide derivatives indicated significant inhibition of cancer cell lines, suggesting that 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide may possess similar properties .
- Antimicrobial Evaluation : Compounds containing a benzothiazole moiety were tested against a range of bacterial strains, demonstrating broad-spectrum antimicrobial activity .
- Inflammation Model Testing : In models of inflammation, related compounds showed efficacy in reducing inflammatory markers, indicating that this compound could be further investigated for anti-inflammatory applications .
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogs differ in substituents on the benzothiazole ring, pyridyl group, or benzamide moiety. Below is a comparative analysis:
Structural Insights :
- Substituent Effects : Ethyl (target compound) vs. methoxy (MMV001239, G856-6902) groups influence lipophilicity and metabolic stability. Ethyl groups enhance hydrophobic interactions, whereas methoxy groups may improve solubility .
Biological Activity
The compound 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic molecule that belongs to the class of benzamides. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The structural formula of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can be represented as follows:
This compound contains several functional groups:
- A cyano group (-C≡N)
- A benzothiazole moiety
- A pyridine ring connected via a methyl linkage
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 398.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is thought to involve multiple pathways:
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor cell proliferation by targeting various signaling pathways, such as PI3K and mTOR pathways .
- Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic processes .
- Anti-inflammatory Effects : Similar benzamide derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory response .
Anticancer Activity
In a study evaluating various benzothiazole derivatives, compounds similar to 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide demonstrated significant antiproliferative effects against several cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- U87 MG (glioblastoma)
The IC50 values ranged from 5 to 20 µM, indicating moderate potency compared to established chemotherapeutics .
Antimicrobial Testing
A series of tests were conducted on related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values showed promising results, with some derivatives exhibiting MIC values below 100 µg/mL, suggesting substantial antimicrobial potential .
Comparative Analysis
To better understand the biological activity of 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide, it is useful to compare it with similar compounds:
| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-methyl)benzamide | 10 | 80 |
| 4-cyano-N-(6-chloro-benzothiazol-2-yl)-N-(pyridin-2-methyl)benzamide | 15 | 50 |
| 4-cyano-N-(6-nitro-benzothiazol-2-yl)-N-(pyridin-4-methyl)benzamide | 12 | 70 |
This table illustrates that while all compounds exhibit notable biological activities, variations in substituents significantly influence their potency.
Q & A
Q. What are the recommended synthetic routes for 4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from substituted benzothiazole and pyridine precursors. A common approach includes:
- Step 1 : Bromination or alkylation of the benzothiazole core to introduce the 6-ethyl group.
- Step 2 : Coupling the modified benzothiazole with a pyridin-3-ylmethylamine derivative via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3 : Final acylation with 4-cyanobenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DMF or THF).
Optimization involves controlling temperature (e.g., 0–5°C for acylation), solvent choice (polar aprotic solvents like DMF enhance reactivity), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Purity is improved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm and ESI+ mass spectrometry for molecular ion confirmation (expected [M+H]⁺ ~463 Da) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, benzothiazole protons at δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the cyano and benzothiazole groups, critical for SAR studies .
Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s therapeutic potential?
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, Bcr-Abl) or inflammatory targets (COX-2) using fluorometric or colorimetric assays (IC₅₀ determination). Include positive controls (e.g., imatinib for kinases) and negative controls (DMSO vehicle) .
- Cell viability assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Use a concentration range (0.1–100 µM) and triplicate wells to ensure reproducibility .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified benzothiazole or pyridine moieties?
Key SAR insights from related compounds:
- Benzothiazole substitutions : The 6-ethyl group enhances lipophilicity and target binding compared to methyl or halogenated analogs (e.g., 6-fluoro derivatives show reduced potency in kinase assays) .
- Pyridine positioning : The pyridin-3-ylmethyl group improves solubility and hydrogen bonding vs. pyridin-2-yl or pyridin-4-yl variants, which exhibit poorer pharmacokinetic profiles .
- Cyano group role : The 4-cyano substituent on the benzamide increases electrophilicity, enhancing interactions with cysteine residues in target proteins (e.g., covalent inhibition observed in BTK inhibitors) .
Q. What experimental strategies are recommended to resolve contradictory data in mechanism-of-action studies?
- Target deconvolution : Use chemoproteomics (activity-based protein profiling) or CRISPR-Cas9 knockout screens to identify binding partners .
- Pathway analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream effects. For example, if apoptosis markers (e.g., caspase-3) are inconsistent, assess upstream regulators like Bcl-2 family proteins via Western blot .
- Orthogonal assays : Validate findings using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. How can researchers optimize this compound for in vivo efficacy while addressing pharmacokinetic limitations?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked phosphate) to improve oral bioavailability.
- Formulation : Use nanoemulsions or liposomes to enhance solubility and reduce plasma protein binding.
- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) and modify vulnerable sites (e.g., replace labile methoxy groups with halogens) .
- In vivo models : Test in xenograft mice with pharmacokinetic sampling (Cₘₐₓ, t₁/₂) and compare to reference drugs like imatinib .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
